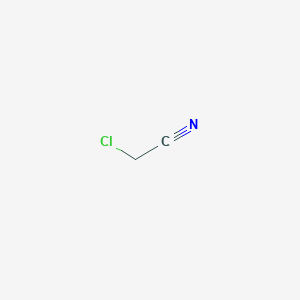

Chloroacetonitrile

Cat. No. B046850

Key on ui cas rn:

107-14-2

M. Wt: 75.5 g/mol

InChI Key: RENMDAKOXSCIGH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04725604

Procedure details

To a solution of 50 g (0.34 mole) of 5-methoxyindole and 25.8 (0.34 mole) of thiourea in 1700 ml of 50% aqueous methanol was added 340 ml of KI/I2 in water over a 5 minute period and the reaction mixture was allowed to stir at room temperature for 3 hours. The reaction mixture was then evaporated in vacuo to about 1100 ml, 68 ml of 50% aqueous NaOH were added under nitrogen, the temperature brought to 85° and the mixture was stirred at 80°-90° for 40 minutes. The mixture was cooled and filtered through glass wool and under nitrogen, 21.2 ml (25.4 g; 0.34 mole) of chloroacetonitrile were added. The reaction was allowed to proceed under N2 for 18 hours after which the reaction mixture was layered over with about 800 ml of diethyl ether and the ether was separated off having dissolved a large portion of suspended solid material. The aqueous solution was extracted three times with 500 ml portions of ether which were combined with the other washings and dried over anhydrous K2CO3. The ether layer was filtered and evaporated in vacuo to 33 g of 5-methoxy-3-cyanomethylthioindole (42% yield) as a tan solid.

[Compound]

Name

25.8

Quantity

0.34 mol

Type

reactant

Reaction Step One

Yield

42%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2.NC(N)=[S:14].II.Cl[CH2:19][C:20]#[N:21]>CO.O.C(OCC)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[S:14][CH2:19][C:20]#[N:21]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C2C=CNC2=CC1

|

[Compound]

|

Name

|

25.8

|

|

Quantity

|

0.34 mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=S)N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

II

|

|

Name

|

|

|

Quantity

|

1700 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

21.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClCC#N

|

Step Three

|

Name

|

|

|

Quantity

|

800 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir at room temperature for 3 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was then evaporated in vacuo to about 1100 ml, 68 ml of 50% aqueous NaOH

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added under nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

brought to 85°

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred at 80°-90° for 40 minutes

|

|

Duration

|

40 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through glass wool and under nitrogen

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to proceed under N2 for 18 hours

|

|

Duration

|

18 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the ether was separated off

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

having dissolved a large portion of suspended solid material

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous solution was extracted three times with 500 ml portions of ether which

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous K2CO3

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The ether layer was filtered

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC=1C=C2C(=CNC2=CC1)SCC#N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 33 g | |

| YIELD: PERCENTYIELD | 42% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |